

Application Notes and Protocols for PU139 in Neuroblastoma Cell Line Research

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Compound of Interest

Compound Name: PU139

Cat. No.: B15583690

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These application notes provide a comprehensive guide for utilizing **PU139**, a potent pan-histone acetyltransferase (HAT) inhibitor, in neuroblastoma cell line research. This document outlines the mechanism of action of **PU139**, its effects on neuroblastoma cells, and detailed protocols for key experimental assays.

Introduction

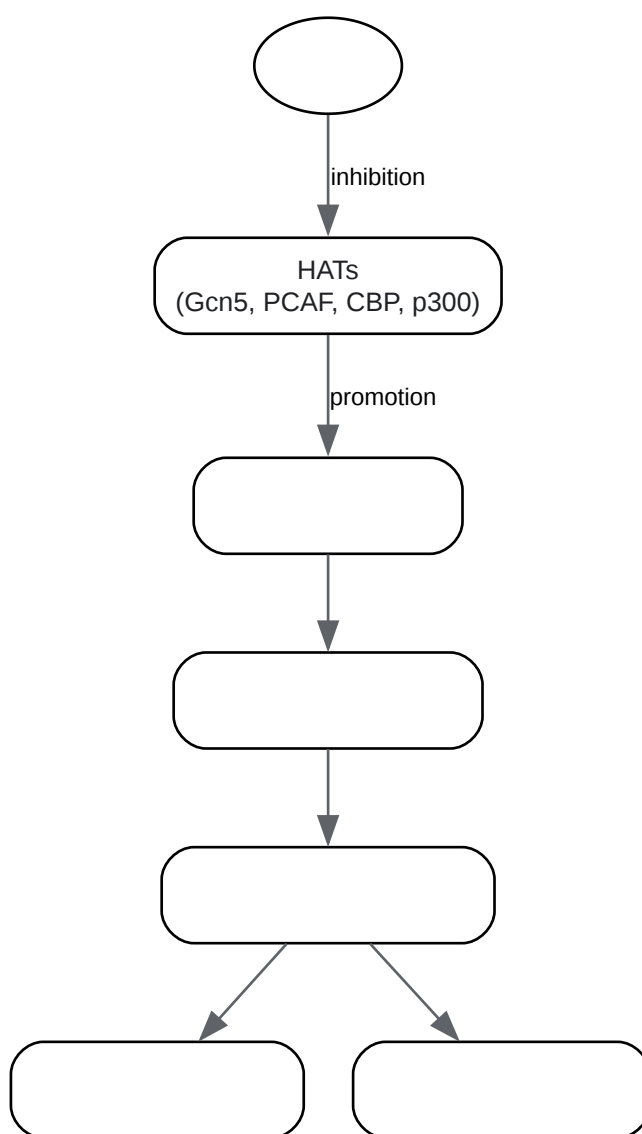
Neuroblastoma is a pediatric cancer characterized by high clinical and biological heterogeneity. Epigenetic dysregulation, including aberrant histone acetylation, plays a crucial role in neuroblastoma pathogenesis. Histone acetyltransferases (HATs) are enzymes that catalyze the transfer of acetyl groups to lysine residues on histones and other proteins, generally leading to a more open chromatin structure and increased gene transcription. **PU139** is a pyridoisothiazolone derivative that acts as a pan-inhibitor of HATs, targeting key enzymes such as Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these HATs, **PU139** induces histone hypoacetylation, leading to the suppression of oncogenic gene expression and subsequent anti-tumor effects in neuroblastoma.[1][2]

Mechanism of Action

PU139 exerts its anti-cancer effects by broadly inhibiting the activity of histone acetyltransferases. This inhibition leads to a global reduction in histone acetylation, altering chromatin structure and gene expression. The primary mechanism of action involves the

induction of a caspase-independent form of cell death in neuroblastoma cells.[1][2][3] This is significant as it suggests that **PU139** may be effective in apoptosis-resistant neuroblastoma subtypes.

Signaling Pathway of **PU139** in Neuroblastoma



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Caption: **PU139** inhibits HATs, leading to altered gene expression and caspase-independent cell death.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of **PU139** from in vitro studies.

Table 1: In Vitro IC50 Values of **PU139** against Histone Acetyltransferases

Target HAT	IC50 (μM)
Gcn5	8.39
PCAF	9.74
CBP	2.49
p300	5.35

Data sourced from MedchemExpress.[4]

Table 2: In Vitro GI50 Values of **PU139** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)
SK-N-SH	Neuroblastoma	<60
A431	Epidermoid Carcinoma	<60
A549	Lung Carcinoma	<60
A2780	Ovarian Carcinoma	<60
HCT116	Colon Carcinoma	<60
HepG2	Hepatocellular Carcinoma	<60
MCF7	Breast Carcinoma	<60
SW480	Colon Adenocarcinoma	<60
U-87 MG	Glioblastoma	<60

Data sourced from MedchemExpress.[4]

Table 3: Effect of **PU139** on SK-N-SH Neuroblastoma Cell Viability

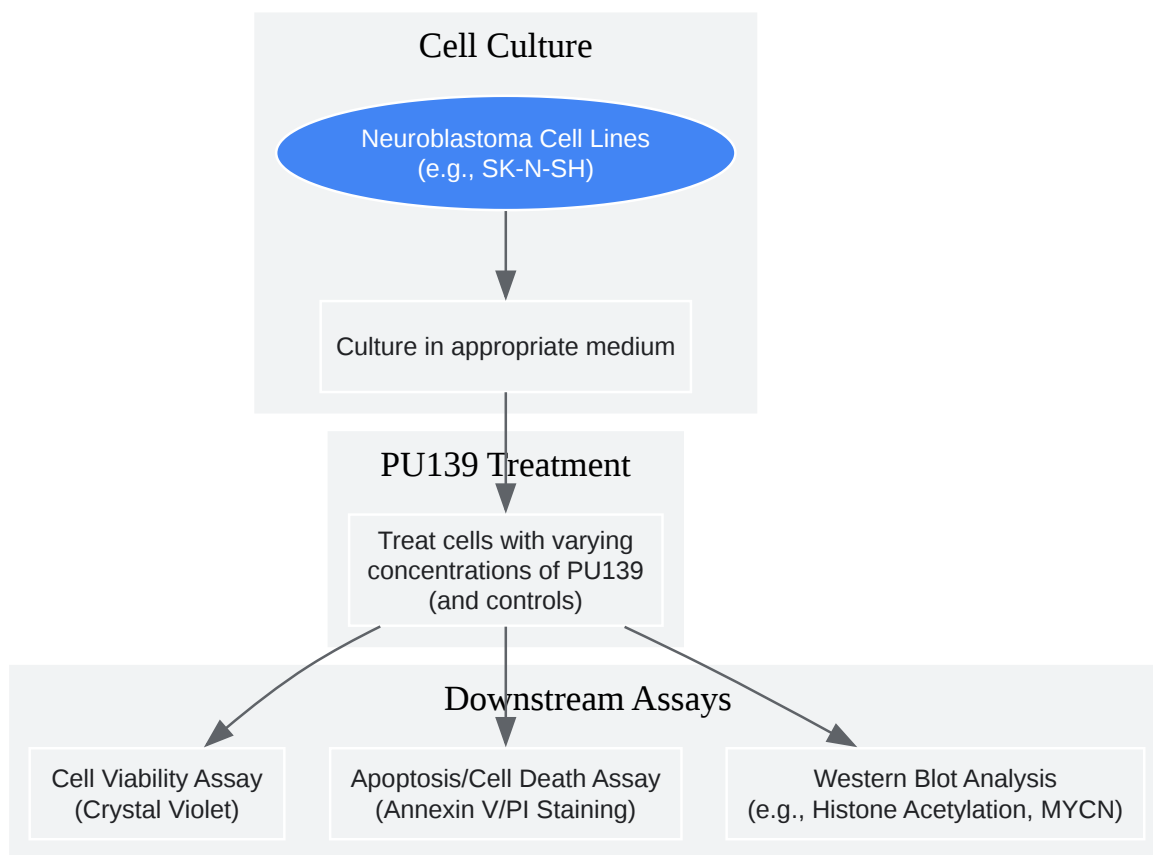
Concentration (μM)	24h (% of Control)	48h (% of Control)	72h (% of Control)
10	~90%	~75%	~60%
25	~70%	~50%	~35%
50	~50%	~30%	~20%
100	~30%	~15%	~10%

Approximate values are extrapolated from graphical data presented in Gajer et al., 2015.[2]

Experimental Protocols

Detailed protocols for key experiments to assess the effect of **PU139** on neuroblastoma cell lines are provided below.

Experimental Workflow



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References

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